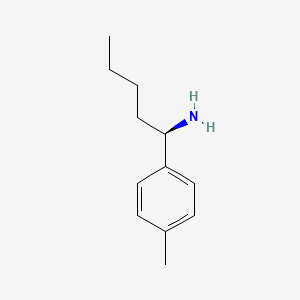
Tert-butyl 2-aminobut-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-aminobut-3-ynoate is an organic compound with the molecular formula C8H13NO2 It is a derivative of butynoic acid, featuring a tert-butyl ester group and an amino group attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-aminobut-3-ynoate typically involves the esterification of 2-aminobut-3-ynoic acid with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .
Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl esters can be optimized using flow microreactor systems. This method enhances the efficiency and sustainability of the process compared to traditional batch methods . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 2-aminobut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The triple bond in the butynoate moiety can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or isocyanates are used for forming amides and carbamates.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alkenes or alkanes.
Substitution: Amides or carbamates.
Applications De Recherche Scientifique
Tert-butyl 2-aminobut-3-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials, including resins and coatings
Mécanisme D'action
The mechanism of action of tert-butyl 2-aminobut-3-ynoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. The triple bond in the butynoate moiety can participate in cycloaddition reactions, forming cyclic compounds that interact with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Tert-butyl 2-aminobenzoate: Similar in structure but with a benzene ring instead of a butynoate moiety.
Tert-butyl 2-aminopropanoate: Lacks the triple bond, making it less reactive in certain chemical reactions.
Tert-butyl 2-amino-3-methylbutanoate: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness: Tert-butyl 2-aminobut-3-ynoate is unique due to the presence of the triple bond in the butynoate moiety, which imparts distinct reactivity and potential for forming complex structures through cycloaddition reactions. This makes it a valuable compound in synthetic organic chemistry and materials science .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
tert-butyl 2-aminobut-3-ynoate |
InChI |
InChI=1S/C8H13NO2/c1-5-6(9)7(10)11-8(2,3)4/h1,6H,9H2,2-4H3 |
Clé InChI |
PSVPJBGKQQSPAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)






![3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)
![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)
